molecular formula C4H3ClF6 B14451282 4-Chloro-1,1,2,2,3,3-hexafluorobutane CAS No. 75877-96-2

4-Chloro-1,1,2,2,3,3-hexafluorobutane

Cat. No.: B14451282
CAS No.: 75877-96-2
M. Wt: 200.51 g/mol
InChI Key: BIDTVJKDFWPMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,1,2,2,3,3-hexafluorobutane is a chemical compound with the molecular formula C₄H₃ClF₆ It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1,2,2,3,3-hexafluorobutane typically involves the halogenation of butane derivatives. One common method is the reaction of 1,1,2,2,3,3-hexafluorobutane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1,2,2,3,3-hexafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1,1,2,2,3,3-hexafluorobutane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products Formed

    Substitution: Formation of 4-hydroxy-1,1,2,2,3,3-hexafluorobutane.

    Reduction: Formation of 1,1,2,2,3,3-hexafluorobutane.

    Oxidation: Formation of 4-chloro-1,1,2,2,3,3-hexafluorobutanol or 4-chloro-1,1,2,2,3,3-hexafluorobutanoic acid.

Scientific Research Applications

4-Chloro-1,1,2,2,3,3-hexafluorobutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Chloro-1,1,2,2,3,3-hexafluorobutane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,3,3-Hexafluorobutane: Lacks the chlorine atom, leading to different reactivity and applications.

    4-Chloro-1,1,1,2,3,3-hexafluorobutane: Similar structure but with a different arrangement of fluorine atoms.

    1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Contains additional chlorine atoms, resulting in distinct chemical properties.

Uniqueness

4-Chloro-1,1,2,2,3,3-hexafluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts unique reactivity and stability. This makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

75877-96-2

Molecular Formula

C4H3ClF6

Molecular Weight

200.51 g/mol

IUPAC Name

4-chloro-1,1,2,2,3,3-hexafluorobutane

InChI

InChI=1S/C4H3ClF6/c5-1-3(8,9)4(10,11)2(6)7/h2H,1H2

InChI Key

BIDTVJKDFWPMSO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)F)(F)F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.